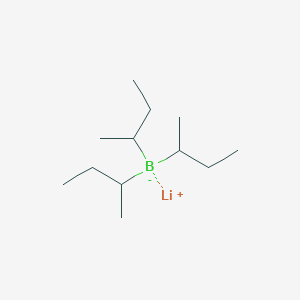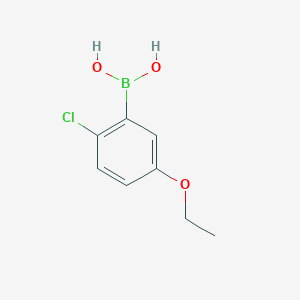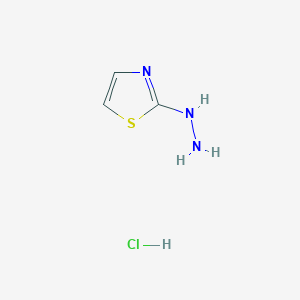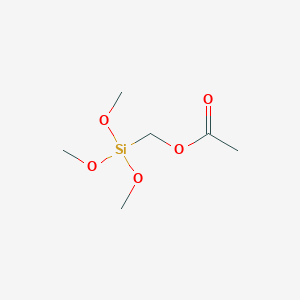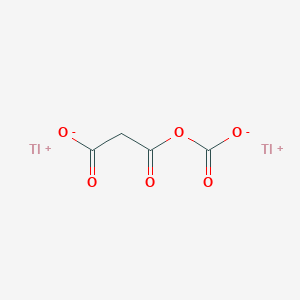
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Übersicht
Beschreibung
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a chemical compound that features thallium in its +1 oxidation state
Vorbereitungsmethoden
The synthesis of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate typically involves the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. Industrial production methods may involve the use of large-scale reactors and purification systems to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of thallium, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the thallium back to its elemental state or lower oxidation states, typically using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: The carboxylatooxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of thallium-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes .
Wirkmechanismus
The mechanism of action of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include the modulation of ion channels, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate can be compared with other thallium-containing compounds, such as:
Thallium(I) acetate: Similar in its +1 oxidation state but differs in its acetate group.
Thallium(III) oxide: Contains thallium in the +3 oxidation state and has different chemical properties and reactivity.
Thallium(I) chloride: Another thallium(I) compound but with chloride as the anion, leading to different applications and reactivity .
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Eigenschaften
IUPAC Name |
3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSTSUOSNUUHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6Tl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648749 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61971-47-9 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


